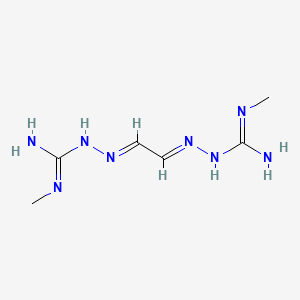
2,2'-(1,2-Ethanediylidene)bis(N-methylhydrazinecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is a synthetic compound known for its potent inhibitory effects on polyamine biosynthesis. It has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which allows it to interact with specific molecular targets, leading to a range of biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving Di-N’,N’'-methylglyoxal bis(guanylhydrazone) typically result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) depend on the type of reaction. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is studied for its effects on polyamine metabolism and its potential as an inhibitor of specific enzymes.
Medicine: Di-N’,N’'-methylglyoxal bis(guanylhydrazone) has been investigated for its potential therapeutic applications, particularly in the treatment of myeloid and lymphoid disorders.
Wirkmechanismus
The mechanism of action of Di-N’,N’'-methylglyoxal bis(guanylhydrazone) involves its interaction with specific molecular targets, particularly enzymes involved in polyamine biosynthesis. The compound inhibits the activity of S-adenosylmethionine decarboxylase, leading to a decrease in polyamine levels. This inhibition affects various cellular processes, including cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Methylglyoxal bis(guanylhydrazone): A closely related compound with similar inhibitory effects on polyamine biosynthesis.
Aminoguanidine: Another compound that interacts with polyamine biosynthesis but with different molecular targets and effects.
Hydrazine derivatives: A class of compounds with varying effects on polyamine metabolism and other biological processes.
Di-N’,N’'-methylglyoxal bis(guanylhydrazone) stands out due to its specific inhibition of S-adenosylmethionine decarboxylase and its potent effects on polyamine levels .
Eigenschaften
CAS-Nummer |
66002-86-6 |
|---|---|
Molekularformel |
C6H14N8 |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
2-methyl-1-[(E)-[(2E)-2-[(N'-methylcarbamimidoyl)hydrazinylidene]ethylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-9-5(7)13-11-3-4-12-14-6(8)10-2/h3-4H,1-2H3,(H3,7,9,13)(H3,8,10,14)/b11-3+,12-4+ |
InChI-Schlüssel |
XVHFYXUZDNPTAB-HMMKTVFPSA-N |
SMILES |
CN=C(N)NN=CC=NNC(=NC)N |
Isomerische SMILES |
CN=C(N/N=C/C=N/NC(=NC)N)N |
Kanonische SMILES |
CN=C(N)NN=CC=NNC(=NC)N |
Synonyme |
di-N',N''-methylglyoxal bis(guanylhydrazone) di-N',N''-methylglyoxal bis(guanylhydrazone) dihydrochloride TGBG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


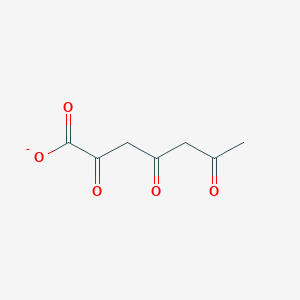
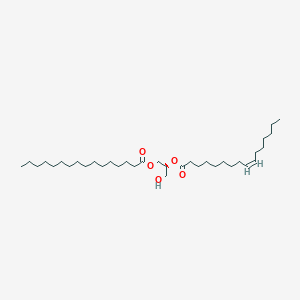
![[(2R)-2,3-di(hexadecanoyloxy)propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1243032.png)
![N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1243035.png)
![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)
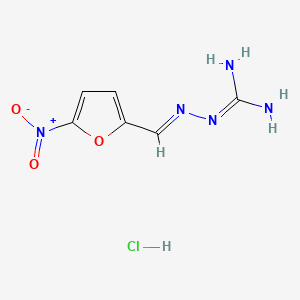
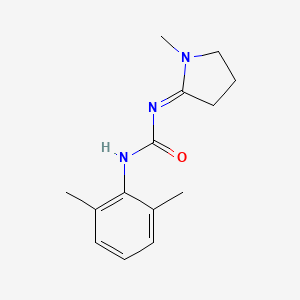
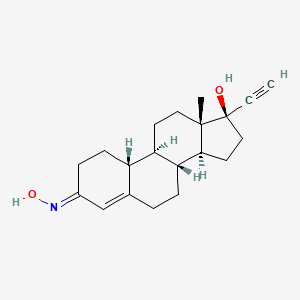
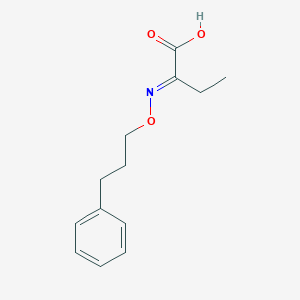
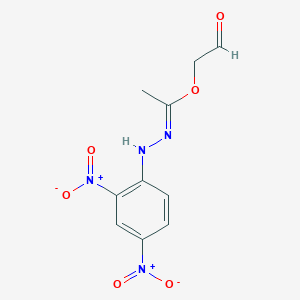

![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)

